3-Methyl-4-(thiophen-3-yl)piperidine
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Overview
Description
3-Methyl-4-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group at the third position and a thiophene ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiophen-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 3-methylpiperidine with a thiophene derivative in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings.
Scientific Research Applications
3-Methyl-4-(thiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(thiophen-2-yl)piperidine: Similar structure but with the thiophene ring at the second position.
4-(Thiophen-3-yl)piperidine: Lacks the methyl group at the third position.
3-Methylpiperidine: Lacks the thiophene ring.
Uniqueness
3-Methyl-4-(thiophen-3-yl)piperidine is unique due to the specific positioning of the methyl and thiophene groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
3-Methyl-4-(thiophen-3-yl)piperidine is a piperidine derivative that has garnered interest for its potential biological activities. Piperidine and its derivatives are known for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings, including in silico studies, case studies, and experimental data.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. Research utilizing computational methods such as molecular docking has shown that this compound can interact with various cancer-related targets.
Target | Effect | Reference |
---|---|---|
Caspase-3 | Induces apoptosis in cancer cells | |
Kinases | Inhibits growth of cancer cell lines | |
G-protein-coupled receptors | Modulates signaling pathways |
In vitro studies demonstrated that compounds similar to this compound reduced cell viability in multiple hematological cancer lines while increasing the expression of pro-apoptotic genes such as p53 and Bax .
Neuroprotective Effects
The compound has been predicted to have neuroprotective effects. The PASS (Prediction of Activity Spectra for Substances) analysis suggests that it may inhibit neurotransmitter uptake, which is beneficial in treating central nervous system disorders such as Parkinson's disease .
Neuroprotective Mechanism | Predicted Effect | Reference |
---|---|---|
Inhibition of neurotransmitter uptake | Potential treatment for CNS diseases |
Antimicrobial Activity
Research has also indicated antimicrobial properties associated with piperidine derivatives. The compound showed activity against both Gram-positive and Gram-negative bacteria in preliminary studies.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition |
Case Studies and Experimental Findings
- Case Study on Cancer Cells : A study involving various piperidine derivatives found that this compound exhibited a high binding affinity to targets associated with apoptosis pathways, indicating its potential as a therapeutic agent in cancer treatment .
- Neuroprotection in Animal Models : In animal models, derivatives similar to this compound demonstrated significant neuroprotective effects by enhancing cognitive function and reducing neuroinflammation in models of Alzheimer's disease .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-methyl-4-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C10H15NS/c1-8-6-11-4-2-10(8)9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 |
InChI Key |
SSJDKWOGLCNCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CSC=C2 |
Origin of Product |
United States |
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